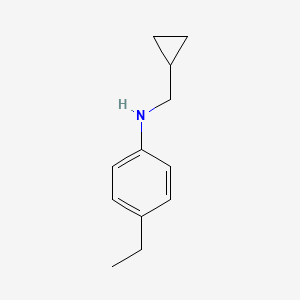

N-(cyclopropylmethyl)-4-ethylaniline

Descripción general

Descripción

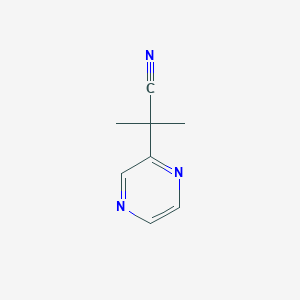

“N-(cyclopropylmethyl)-4-ethylaniline” is a compound that contains an aniline group (a benzene ring attached to an amine group), an ethyl group (a two-carbon chain), and a cyclopropylmethyl group (a three-carbon ring attached to a methyl group). The “N-” in the name indicates that the cyclopropylmethyl group is attached to the nitrogen atom of the aniline group .

Molecular Structure Analysis

The molecular structure of “N-(cyclopropylmethyl)-4-ethylaniline” would be determined by the arrangement of its atoms and the bonds between them. The aniline group would contribute to the compound’s aromaticity, while the ethyl and cyclopropylmethyl groups would be aliphatic .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyclopropylmethyl)-4-ethylaniline” would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .Aplicaciones Científicas De Investigación

1. Sustainable Synthesis of Noroxymorphone

- Application Summary: “N-(cyclopropylmethyl)-4-ethylaniline” is used in the synthesis of important opioid antagonists such as naloxone and naltrexone . The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated .

- Methods of Application: The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid, which releases the carbon from both heteroatoms . The electrolysis process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput and increasing the space-time yield over 300-fold with respect to batch .

- Results or Outcomes: The sustainable and scalable procedure provides noroxymorphone, a pivotal intermediate for the synthesis of several opioid antagonists .

2. Asymmetric [3 + 2] Photocycloadditions

- Application Summary: “N-(cyclopropylmethyl)-4-ethylaniline” is used in asymmetric [3 + 2] photocycloadditions with a range of electron-rich olefins . The product cyclopentylamines are found in a range of bioactive molecules .

- Methods of Application: The method is based on converting these species from acting as H-bonding donors to acceptors. It facilitates the first development of asymmetric [3 + 2] photocycloadditions with cyclopropylamines .

- Results or Outcomes: The method is also effective for electron-neutral olefins, in which the successful construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes that feature two structurally similar aryl substituents demonstrates the versatility of this new chiral H-bonding catalytic strategy .

3. Pharmacological Characterization

- Application Summary: “N-(cyclopropylmethyl)-4-ethylaniline” is used in the study of the head twitch response (HTR) in C57BL/6J mice to determine whether ECPLA activates 5-HT2A receptors in vivo .

- Methods of Application: The method involves testing “N-(cyclopropylmethyl)-4-ethylaniline” in the HTR paradigm for comparative purposes .

4. Exceptional Stability of the Cyclopropylmethyl Carbocation

- Application Summary: The cyclopropylmethyl carbocation, which can be derived from “N-(cyclopropylmethyl)-4-ethylaniline”, is known for its exceptional stability . This stability is often attributed to the ability of the cyclopropyl group to stabilize an adjacent positive charge even better than a phenyl group .

- Methods of Application: The stability of the cyclopropylmethyl carbocation is often studied using resonance structures . The bonding of C-4 with C-1 and C-2 can be roughly described as an interaction of the vacant p-orbital of C-4 with filled orbital of π-bond between C-1 and C-2 .

- Results or Outcomes: The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain .

5. Construction of 1,1-Disubstituted Cyclopropanes

- Application Summary: “N-(cyclopropylmethyl)-4-ethylaniline” can be used in the construction of 1,1-disubstituted cyclopropanes via a radical/polar crossover process .

- Methods of Application: The method proceeds by the addition of a photocatalytically generated radical to a homoallylic tosylate followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .

6. Synthesis of Important Opioid Antagonists

- Application Summary: “N-(cyclopropylmethyl)-4-ethylaniline” is used in the synthesis of important opioid antagonists such as naloxone and naltrexone .

- Methods of Application: The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .

- Results or Outcomes: The new methodology is far superior to the conventional chloroformate process .

7. Stereoinvertive Nucleophilic Substitution

- Application Summary: “N-(cyclopropylmethyl)-4-ethylaniline” can be used in stereoinvertive nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl ketones and ethers . The acyclic products were obtained as a single diastereomer with a complete inversion of configuration at quaternary carbon stereocenter .

- Methods of Application: The method proceeds by the addition of a photocatalytically generated radical to a homoallylic tosylate followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .

8. Exceptional Stability of the Cyclopropylmethyl Carbocation

- Application Summary: The cyclopropylmethyl carbocation, which can be derived from “N-(cyclopropylmethyl)-4-ethylaniline”, is known for its exceptional stability . This stability is often attributed to the ability of the cyclopropyl group to stabilize an adjacent positive charge even better than a phenyl group .

- Methods of Application: The stability of the cyclopropylmethyl carbocation is often studied using resonance structures . The bonding of C-4 with C-1 and C-2 can be roughly described as an interaction of the vacant p-orbital of C-4 with filled orbital of π-bond between C-1 and C-2 .

- Results or Outcomes: The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain .

9. Factors That Stabilize Carbocations

- Application Summary: “N-(cyclopropylmethyl)-4-ethylaniline” can be used to study the factors that stabilize carbocations . Three main factors increase the stability of carbocations: Increasing the number of adjacent carbon atoms (methyl < primary < secondary < tertiary (most stable)), adjacent pi bonds that allow the carbocation p-orbital to be part of a conjugated pi-system system (“delocalization through resonance”), and adjacent atoms with lone pairs .

Safety And Hazards

Direcciones Futuras

The future directions for research on “N-(cyclopropylmethyl)-4-ethylaniline” would depend on its properties and potential applications. For example, if it has interesting biological activity, it might be studied as a potential drug. If it has unique chemical reactivity, it might be used in the development of new synthetic methods .

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-4-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSULWYVAMOJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-4-ethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B1438841.png)

![{4-[3-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1438847.png)

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methanol](/img/structure/B1438850.png)

![2-morpholin-4-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438852.png)

![3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B1438853.png)

![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)

![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)

![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)